molecular formula C10H8N2O2 B1293858 6-Methyl-5-nitroquinoline CAS No. 23141-61-9

6-Methyl-5-nitroquinoline

Cat. No.: B1293858
CAS No.: 23141-61-9
M. Wt: 188.18 g/mol
InChI Key: CENBTULRDDPOGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-nitroquinoline can be achieved through various methods. One common approach involves the nitration of 6-methylquinoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the fifth position .

Another method involves the use of microwave irradiation, which has been shown to enhance the reaction rate and yield. In this method, 6-methylquinoline is treated with nitric acid under microwave conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as zinc triflate, can further improve the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 6-Methyl-5-aminoquinoline.

    Substitution: Various substituted quinoline derivatives.

    Oxidation: 6-Carboxy-5-nitroquinoline.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    5-Nitroquinoline: Lacks the methyl group at the sixth position.

    6-Methylquinoline: Lacks the nitro group at the fifth position.

    5-Amino-6-methylquinoline: The nitro group is replaced by an amino group.

Uniqueness

6-Methyl-5-nitroquinoline is unique due to the presence of both a methyl group and a nitro group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable in various research and industrial applications .

Properties

IUPAC Name

6-methyl-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-4-5-9-8(3-2-6-11-9)10(7)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENBTULRDDPOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177716
Record name 6-Methyl-5-nitroquinoline
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23141-61-9
Record name 6-Methyl-5-nitroquinoline
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Record name 6-Methyl-5-nitroquinoline
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Record name 23141-61-9
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Record name 6-Methyl-5-nitroquinoline
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Record name 6-methyl-5-nitroquinoline
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Synthesis routes and methods

Procedure details

2.45 mol of 6-methylquinoline were added to 1 l of concentrated sulfuric acid, and 2.94 mol of 65% strength nitric acid were added dropwise at from 0 to 10° C. The mixture was stirred for one hour, poured onto ice, adjusted to pH 2.5 using aqueous sodium hydroxide solution, filtered off with suction, washed with water and dried over magnesium sulfate.
Quantity
2.45 mol
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1 L
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological activity of arnoamine B and how does its structure, particularly the 6-Methyl-5-nitroquinoline moiety, contribute to this activity?

A1: Arnoamine B (4) exhibits in vitro cytotoxicity against human tumor cell lines and inhibits the catalytic activity of topoisomerase II []. While the exact mechanism of action is not fully elucidated in the provided research, the this compound core likely plays a crucial role. This structure is a common feature in many biologically active quinoline derivatives. The nitro group at the 5-position is particularly interesting as it can be reduced intracellularly, potentially leading to the formation of reactive species that interact with biological targets like DNA. Further research is needed to confirm the specific interactions between arnoamine B and topoisomerase II.

Q2: How does the synthesis of arnoamine B and its derivatives employ this compound as a starting material?

A2: The synthesis of arnoamine B (4) begins with 4-bromo-8-methoxy-6-methyl-5-nitroquinoline (6) as the key starting material []. This highlights the versatility of the this compound scaffold in synthetic chemistry. The presence of bromine at the 4-position allows for further functionalization via various coupling reactions, enabling the introduction of different substituents to modulate biological activity. This approach was utilized to synthesize not only arnoamine B but also related compounds (11-14) with varying substituents on the quinoline core []. Investigating the structure-activity relationship of these derivatives can provide insights into the essential structural features required for topoisomerase II inhibition and cytotoxic activity.

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